molecular formula C15H29N3OS B2463561 1-isopropyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034242-11-8

1-isopropyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2463561
CAS No.: 2034242-11-8
M. Wt: 299.48
InChI Key: XEZCHIDBNSCOGA-UHFFFAOYSA-N
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Description

1-isopropyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. Its structure comprises an isopropyl group, a tetrahydrothiopyran ring, and a piperidine ring, making it a complex molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Tetrahydrothiopyran Ring: This step involves the reaction of a suitable thiol with a piperidine derivative to form the tetrahydrothiopyran ring.

    Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the isopropyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Piperidinol, 1-(tetrahydro-2H-thiopyran-4-yl): This compound shares the tetrahydrothiopyran and piperidine rings but lacks the isopropyl group and urea linkage.

    3-Piperidinemethanol, 1-(tetrahydro-2H-thiopyran-4-yl): Similar structure but with a hydroxyl group instead of the urea linkage.

Uniqueness

1-isopropyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-propan-2-yl-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3OS/c1-12(2)17-15(19)16-11-13-3-7-18(8-4-13)14-5-9-20-10-6-14/h12-14H,3-11H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZCHIDBNSCOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1CCN(CC1)C2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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